

# 3-(2-Phenylethoxy)azetidine: Structural Architecture & Medicinal Utility

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## Compound of Interest

Compound Name: 3-(2-Phenylethoxy)azetidine

Cat. No.: B7874417

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## Executive Summary

**3-(2-Phenylethoxy)azetidine** is a specialized heterocyclic building block utilized in modern medicinal chemistry. It serves as a strategic scaffold for modulating physicochemical properties in drug candidates, specifically offering a balance between metabolic stability, basicity, and lipophilicity. Unlike flexible linear amines, the azetidine core introduces conformational constraint, reducing the entropic penalty of ligand-target binding.

This guide details the structural dynamics, synthetic pathways, and physicochemical profile of **3-(2-Phenylethoxy)azetidine**, providing researchers with the actionable data required to deploy this moiety in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

## Chemical Identity & Physicochemical Profile[1][2][3][4][5]

### Structural Analysis

The molecule consists of three distinct pharmacophoric domains:

- The Azetidine Core: A four-membered nitrogen heterocycle with significant ring strain (~25 kcal/mol).[1] This strain drives reactivity but also provides a rigid vector for the amine functionality.

- The Ether Linkage: An oxygen atom at the C3 position connects the core to the side chain, acting as a hydrogen bond acceptor and influencing the pKa of the azetidine nitrogen via the inductive effect.
- The Phenethyl Tail: A lipophilic aromatic moiety that facilitates hydrophobic interactions ( $\pi$ -stacking) within protein binding pockets.

## Physicochemical Data Table

Data estimated based on structure-activity relationships (SAR) of analogous 3-alkoxyazetidines.

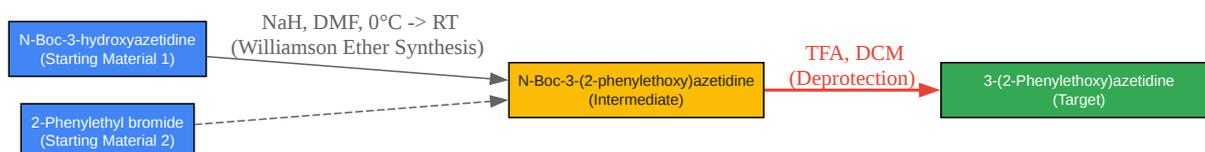
Property	Value / Description	Impact on Drug Design
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	Fragment-like space
Molecular Weight	177.25 g/mol	Ideal for FBDD (Rule of 3 compliant)
Calculated LogP (cLogP)	-1.8 – 2.1	Moderate lipophilicity; good membrane permeability
pKa (Conjugate Acid)	-9.2 – 9.8	Highly basic; exists predominantly as a cation at physiological pH
Topological Polar Surface Area (TPSA)	~21 Å <sup>2</sup>	Excellent blood-brain barrier (BBB) penetration potential
Rotatable Bonds	4	Moderate flexibility in the side chain; rigid core
H-Bond Donors / Acceptors	1 / 2	Balanced donor/acceptor profile

## Synthetic Routes & Methodologies

The synthesis of **3-(2-Phenylethoxy)azetidine** typically requires protecting group strategies to prevent polymerization of the strained azetidine ring. The most robust route involves the O-alkylation of N-protected 3-hydroxyazetidine.

## Primary Synthesis Workflow (Retrosynthetic Analysis)

The following Graphviz diagram illustrates the logical retrosynthesis and forward reaction pathway.



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Figure 1: Convergent synthesis of **3-(2-Phenylethoxy)azetidine** via Williamson ether synthesis followed by Boc-deprotection.

## Detailed Experimental Protocol

### Step 1: O-Alkylation (Williamson Ether Synthesis)

- Reagents: N-Boc-3-hydroxyazetidine (1.0 eq), 2-Phenylethyl bromide (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq).
- Solvent: Anhydrous DMF or THF.
- Procedure:
  - Cool a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF to 0°C under nitrogen.
  - Add NaH portion-wise. Evolution of H<sub>2</sub> gas will occur. Stir for 30 min to ensure alkoxide formation.
  - Add 2-Phenylethyl bromide dropwise.
  - Allow the reaction to warm to room temperature and stir for 12–16 hours.
  - Quench: Carefully add water/ice. Extract with Ethyl Acetate.

- Purification: Flash column chromatography (Hexane/EtOAc).

#### Step 2: N-Deprotection

- Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.
- Procedure:
  - Dissolve the intermediate in DCM.
  - Add TFA (10–20 equivalents) at 0°C.
  - Stir at room temperature until TLC shows consumption of starting material (~1–2 hours).
  - Workup: Concentrate in vacuo. For the free base, neutralize with saturated NaHCO<sub>3</sub> or basic resin and extract with DCM/MeOH (9:1).

## Medicinal Chemistry Applications

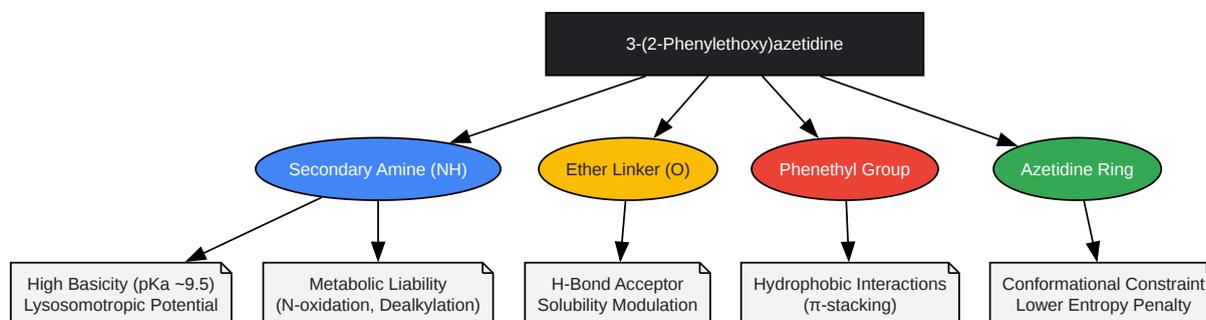
### Bioisosterism and Scaffold Hopping

The azetidine ring is frequently used as a bioisostere for:

- Gem-dimethyl groups: The C2-C4 angle compresses the substituents, mimicking the steric bulk of a gem-dimethyl group but with added polarity.
- Piperidines/Pyrrolidines: Azetidines lower the molecular weight and lipophilicity (LogD) compared to their 6- and 5-membered counterparts, often improving metabolic stability by reducing the number of oxidizable C-H bonds.

## Structure-Property Relationship (SPR) Map

The diagram below visualizes how specific structural features translate to pharmacological effects.



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Figure 2: Structure-Property Relationship (SPR) mapping of the pharmacophore.

## Handling, Stability, and Safety

### Stability

- Thermal: Azetidines are generally stable at room temperature but can degrade at high temperatures (>150°C) due to ring strain.
- Chemical: The free base is prone to absorbing CO<sub>2</sub> from the air (carbamate formation). Store as a salt (HCl or Oxalate) for long-term stability.
- Nucleophiles: The ring is susceptible to nucleophilic ring-opening under harsh acidic conditions or with strong nucleophiles.

### Safety Protocol (MSDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2][3] May be harmful if swallowed.[3][4]
- PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
- Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C.

## References

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## Sources

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